Fmoc-homoarginine-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-homoarginine, is a derivative of homoarginine that incorporates a fluorenylmethyloxycarbonyl protecting group at the N-terminus. This compound plays a significant role in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS), due to its ability to facilitate the assembly of complex peptide structures while maintaining stability during chemical reactions.
Fmoc-homoarginine-OH is derived from homoarginine, which is an amino acid structurally similar to arginine. The Fmoc group serves as a protective group that can be easily removed under mild conditions, making it advantageous for sequential peptide synthesis. This compound is classified within the broader category of amino acids and peptides used in biochemical and pharmaceutical applications.
The synthesis of Fmoc-homoarginine-OH typically involves several key steps:
Fmoc-homoarginine-OH has a complex molecular structure characterized by:
The structural configuration allows for specific interactions with biological targets, enhancing its utility in peptide design.
Fmoc-homoarginine-OH participates in various reactions typical of amino acids and peptides:
The mechanism of action for Fmoc-homoarginine-OH primarily revolves around its incorporation into peptides that interact with various biological macromolecules:
These properties make Fmoc-homoarginine-OH suitable for various applications in peptide synthesis where stability and reactivity are crucial .
Fmoc-homoarginine-OH is widely used in:
Homoarginine (HArg) is a non-proteinogenic amino acid with the molecular formula C₇H₁₆N₄O₂. Its side chain structure is –(CH₂)₄–NHC(=NH)NH₂, compared to arginine’s –(CH₂)₃–NHC(=NH)NH₂. This extra methylene unit confers significant advantages:
Table 1: Structural Comparison of Arginine and Homoarginine Derivatives
Property | Fmoc-Arg(Pbf)-OH | Fmoc-HArg(Pbf)-OH |
---|---|---|
Molecular Formula | C₃₄H₄₀N₄O₇S | C₃₅H₄₂N₄O₇S |
Molecular Weight | 648.7 g/mol | 662.8 g/mol |
Side Chain Length | ~5.1 Å (Cγ to Nη) | ~6.3 Å (Cγ to Nη) |
Guanidinium pKa | ~13.5 | ~13.3 |
Common Applications | Standard SPPS | Protease-resistant epitopes |
Fmoc-homoarg-OH derivatives (e.g., Fmoc-HArg(Pbf)-OH, CAS 1159680-21-3) are commercially available with side-chain protection, ensuring compatibility with automated Fmoc-SPPS workflows [6].
The synthesis of homoarginine-containing peptides relies critically on orthogonal protecting group strategies:
Table 2: Protecting Group Performance in Guanidinium Protection
Protecting Group | Cleavage Conditions | Tryptophan Alkylation | Coupling Efficiency* |
---|---|---|---|
Pbf | TFA (2–3 h) | Minimal | High |
Pmc | TFA (3–4 h) | Significant | Moderate |
Mtr | TFMSA/TFA | Severe | Low |
Boc₂ | HF (0°C) | Minimal | Very Low |
*For homoarginine in model sequences* [3] [7]
Coupling Fmoc-HArg(Pbf)-OH uses standard activators (HBTU/HOBt, DIC/Oxyma) at 2–5× excess. Microwave-assisted SPPS (50°C) can improve incorporation efficiency in sterically hindered sequences [7].
The development of Fmoc-homoarg-OH parallels key innovations in SPPS:
Table 3: Key Milestones in Fmoc-homoarg-OH Development
Year | Innovation | Impact |
---|---|---|
1970 | Introduction of Fmoc group | Enabled base-labile N-α-deprotection |
1993 | Pbf group developed for arginine | Reduced side reactions during TFA cleavage |
2003 | Commercial Fmoc-HArg-OH availability | Accessibility for complex peptide synthesis |
2010s | Fmoc-D-homoArg(Et)₂-OH for ADC linkers | Protease-cleavable bioconjugation platforms |
2020s | High-purity (>99%) Fmoc-HArg(Pbf)-OH production | GMP-compatible therapeutic peptide manufacture |
Advances in analytical methods (HPLC, MS) now ensure Fmoc-homoarg-OH building blocks meet pharmaceutical purity standards (>99.5%), minimizing chain-termination side reactions during SPPS [1] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1